![molecular formula C6H7N3O2 B1315848 Methyl 6-aminopyridazine-3-carboxylate CAS No. 98140-96-6](/img/structure/B1315848.png)
Methyl 6-aminopyridazine-3-carboxylate
Overview
Description
Methyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is a derivative of pyridazine, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridazine-3-carboxylic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Synthetic Applications
Methyl 6-aminopyridazine-3-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its structural features facilitate the development of derivatives that can exhibit enhanced pharmacological properties.
Table 1: Synthesis Applications
Application Area | Description |
---|---|
Histone Deacetylase Inhibitors | Used in synthesizing selective inhibitors targeting breast cancer stem cells. |
Glucokinase Activators | Acts as a substrate in synthesizing activators for potential diabetes therapies. |
Amide Coupling Reactions | Demonstrated high efficiency in amide coupling reactions with various substrates. |
Medicinal Chemistry Applications
Recent studies have highlighted the potential of this compound in treating various diseases, particularly those with inflammatory or autoimmune components.
Case Study Insights
- Anti-Cancer Activity : Research indicates that derivatives of this compound can inhibit specific cancer pathways, making them candidates for cancer treatment development.
- Diabetes Management : The compound has been explored for its role in enhancing glucokinase activity, which is crucial for glucose metabolism and could lead to novel diabetes therapies .
- Immune Modulation : Compounds derived from this compound have shown promise as modulators of immune responses, particularly in conditions like systemic lupus erythematosus and rheumatoid arthritis .
Table 2: Medicinal Applications
Mechanism of Action
The mechanism of action of methyl 6-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-aminopyridazine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-aminopyridine-3-carboxylate: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Methyl 2-amino-5-pyridinecarboxylate: Another related compound with different substitution patterns on the pyridine ring.
Biological Activity
Methyl 6-aminopyridazine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from recent research.
Overview of Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against a range of bacterial and fungal strains.
- Anticancer Activity : It has been evaluated for its antiproliferative effects on several cancer cell lines.
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity, which may lead to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. In a study examining various derivatives, the compound exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 19.5 |
Staphylococcus aureus | 4.8 |
Candida albicans | 4.8 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. Notably, it has shown significant antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and HeLa.
Table 2: Antiproliferative Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 9.0 |
This compound | HeLa | 7.5 |
Derivative A | MDA-MB-231 | 0.0046 |
Derivative B | HeLa | 0.069 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency, suggesting that modifications to the methyl group enhance the compound's anticancer efficacy.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which is critical in cancer treatment.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by altering cell cycle progression and increasing sub-G1 phase populations.
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to significant increases in G2/M phase populations in treated cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:
- Study on Cancer Cell Lines : A research study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity against MDA-MB-231 and HeLa cells with IC50 values ranging from 0.0046 to 9 µM depending on structural modifications .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against multiple pathogens, revealing promising results with MIC values indicating effective inhibition at low concentrations .
Properties
IUPAC Name |
methyl 6-aminopyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBEJGKSJOOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561414 | |
Record name | Methyl 6-aminopyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-96-6 | |
Record name | Methyl 6-aminopyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-aminopyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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